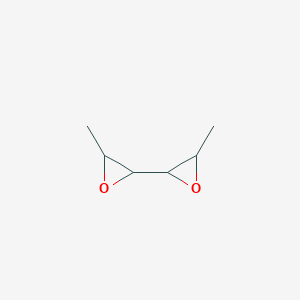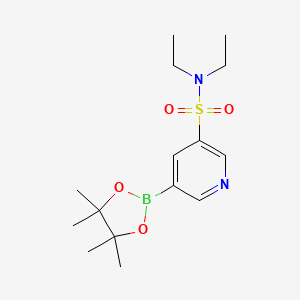
tert-Butyl (4-(difluoromethyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4-(difluoromethyl)phenyl)carbamate is an organic compound with the molecular formula C12H15F2NO2 and a molecular weight of 243.25 g/mol . It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is used primarily in research and has various applications in chemistry and biology.
Preparation Methods
The synthesis of tert-Butyl (4-(difluoromethyl)phenyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for higher yields and purity.
Chemical Reactions Analysis
tert-Butyl (4-(difluoromethyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, where the tert-butyl group can be replaced by other functional groups. Common reagents used in these reactions include trifluoroacetic acid for deprotection, catalytic hydrogenation for reduction, and various bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (4-(difluoromethyl)phenyl)carbamate has several scientific research applications:
Biology: It is employed in the synthesis of various biologically active compounds, including potential pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl (4-(difluoromethyl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. As a protecting group, it stabilizes amines during chemical reactions, preventing unwanted side reactions. In biological systems, its derivatives may inhibit specific enzymes or receptors, leading to their observed biological effects .
Comparison with Similar Compounds
tert-Butyl (4-(difluoromethyl)phenyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate: Used in life sciences research.
tert-Butyl (4-ethynylphenyl)carbamate: Another derivative with different functional groups.
tert-Butyl (4-(methoxy-d3)phenyl)carbamate: Used in various chemical syntheses. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15F2NO2 |
|---|---|
Molecular Weight |
243.25 g/mol |
IUPAC Name |
tert-butyl N-[4-(difluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C12H15F2NO2/c1-12(2,3)17-11(16)15-9-6-4-8(5-7-9)10(13)14/h4-7,10H,1-3H3,(H,15,16) |
InChI Key |
MWUABQVOWDZCEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





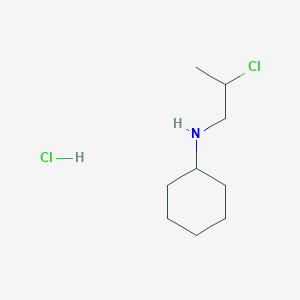
![Benzene,[bromo[(dibromomethyl)sulfonyl]methyl]-](/img/structure/B13990292.png)
![4-Methyl-N-[(pyridin-2-yl)methyl]pyridin-2-amine](/img/structure/B13990302.png)
![3-Anilino-7-(2-methoxyethyl)-[1,2]thiazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B13990305.png)
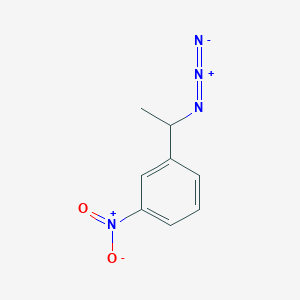
![4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]benzonitrile](/img/structure/B13990320.png)
![(5e)-5-[(4-Hydroxyphenyl)imino]furan-2(5h)-one](/img/structure/B13990326.png)
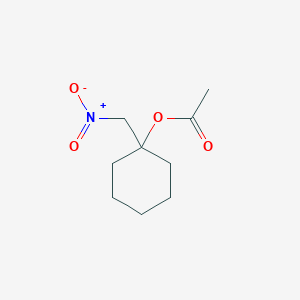
![ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate](/img/structure/B13990340.png)
